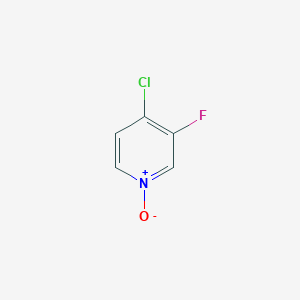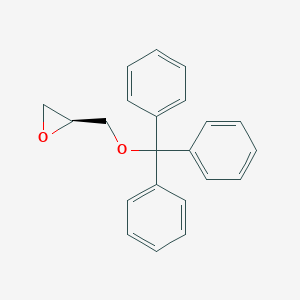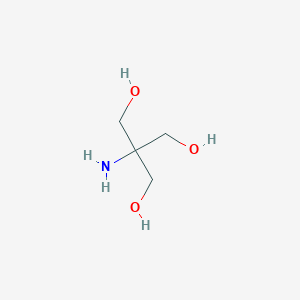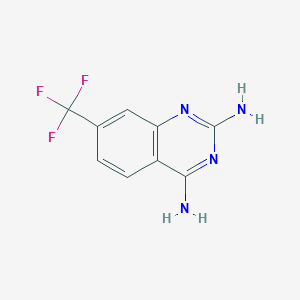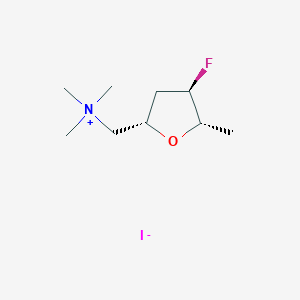![molecular formula C11H19NSi B145301 3-[3-(Trimethylsilyl)propyl]pyridine CAS No. 137017-73-3](/img/structure/B145301.png)
3-[3-(Trimethylsilyl)propyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(Trimethylsilyl)propyl]pyridine, also known as TMS-pyridine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TMS-pyridine is a derivative of pyridine, a heterocyclic aromatic organic compound that is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. TMS-pyridine is a versatile compound that has been studied extensively for its unique properties and potential applications in various fields.
Mechanism Of Action
The mechanism of action of 3-[3-(Trimethylsilyl)propyl]pyridine is not fully understood, but it is believed to act as a Lewis base catalyst in organic synthesis reactions. 3-[3-(Trimethylsilyl)propyl]pyridine has also been shown to inhibit the activity of enzymes such as cyclooxygenase and histone deacetylase, which are involved in various physiological processes.
Biochemical And Physiological Effects
3-[3-(Trimethylsilyl)propyl]pyridine has been shown to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-viral properties. 3-[3-(Trimethylsilyl)propyl]pyridine has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. 3-[3-(Trimethylsilyl)propyl]pyridine has also been shown to inhibit the production of inflammatory cytokines and reduce inflammation in various animal models. Additionally, 3-[3-(Trimethylsilyl)propyl]pyridine has been shown to exhibit anti-viral properties against viruses such as influenza and herpes simplex virus.
Advantages And Limitations For Lab Experiments
3-[3-(Trimethylsilyl)propyl]pyridine has several advantages and limitations for lab experiments. One advantage is its versatility as a reagent in organic synthesis reactions, where it can be used to facilitate a wide range of reactions. 3-[3-(Trimethylsilyl)propyl]pyridine is also relatively easy to synthesize and purify, making it a cost-effective reagent for lab experiments. However, 3-[3-(Trimethylsilyl)propyl]pyridine has limitations in terms of its stability and reactivity, which can affect its effectiveness as a reagent in certain reactions. Additionally, 3-[3-(Trimethylsilyl)propyl]pyridine can be toxic and should be handled with caution in lab experiments.
Future Directions
There are several future directions for the study of 3-[3-(Trimethylsilyl)propyl]pyridine, including its potential applications in drug discovery and development. 3-[3-(Trimethylsilyl)propyl]pyridine has been shown to exhibit anti-cancer and anti-inflammatory properties, making it a promising candidate for the development of new drugs. Additionally, 3-[3-(Trimethylsilyl)propyl]pyridine has been shown to exhibit anti-viral properties, which could be explored further for the development of new anti-viral drugs. Other future directions for the study of 3-[3-(Trimethylsilyl)propyl]pyridine include its potential applications in materials science and catalysis.
Synthesis Methods
3-[3-(Trimethylsilyl)propyl]pyridine can be synthesized using various methods, including the reaction of pyridine with trimethylsilyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction yields 3-[3-(Trimethylsilyl)propyl]pyridine as a colorless liquid that can be purified using distillation or chromatography. Other methods of synthesis include the reaction of pyridine with trimethylsilyl triflate or trimethylsilyl iodide.
Scientific Research Applications
3-[3-(Trimethylsilyl)propyl]pyridine has been extensively studied for its potential applications in various fields, including organic synthesis, catalysis, and medicinal chemistry. 3-[3-(Trimethylsilyl)propyl]pyridine is commonly used as a reagent in organic synthesis reactions, where it acts as a Lewis base catalyst to facilitate reactions such as acylation, alkylation, and Michael addition. 3-[3-(Trimethylsilyl)propyl]pyridine has also been studied for its potential applications in medicinal chemistry, where it has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral properties.
properties
CAS RN |
137017-73-3 |
|---|---|
Product Name |
3-[3-(Trimethylsilyl)propyl]pyridine |
Molecular Formula |
C11H19NSi |
Molecular Weight |
193.36 g/mol |
IUPAC Name |
trimethyl(3-pyridin-3-ylpropyl)silane |
InChI |
InChI=1S/C11H19NSi/c1-13(2,3)9-5-7-11-6-4-8-12-10-11/h4,6,8,10H,5,7,9H2,1-3H3 |
InChI Key |
ZZMJFUYAOUMHQI-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CCCC1=CN=CC=C1 |
Canonical SMILES |
C[Si](C)(C)CCCC1=CN=CC=C1 |
synonyms |
Pyridine, 3-[3-(trimethylsilyl)propyl]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



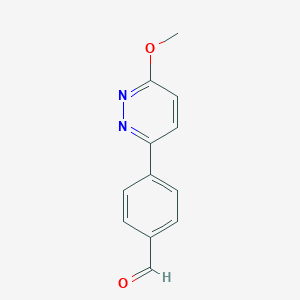
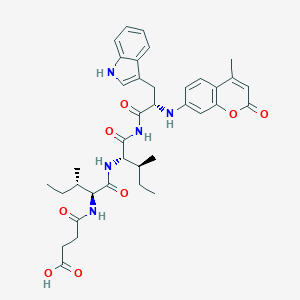
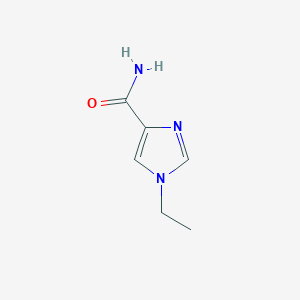
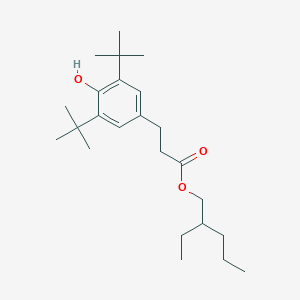
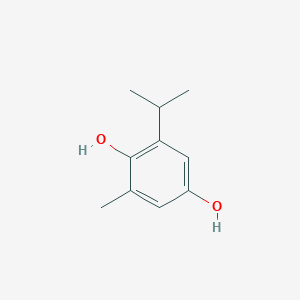
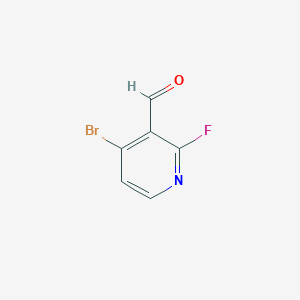
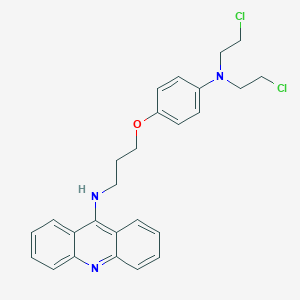
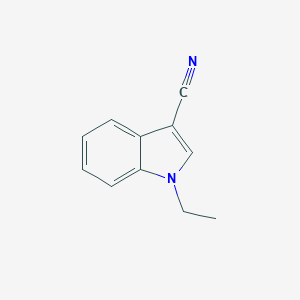
![[1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate](/img/structure/B145233.png)
